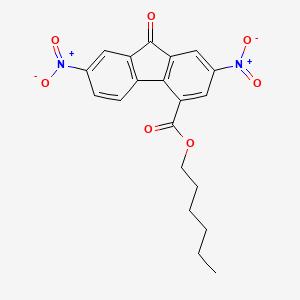![molecular formula C22H13ClN2O3S B11612063 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11612063.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide: is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the use of 2-aminophenol as a precursor . One common method involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used for the synthesis of benzoxazole in water under reflux conditions .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoxazole derivatives, including N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive sites within the benzoxazole ring structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can lead to the formation of benzoxazole-2,3-diones, while halogenation can produce halogenated benzoxazole compounds .
Scientific Research Applications
Chemistry: In chemistry, benzoxazole derivatives are used as starting materials for the synthesis of larger, bioactive structures . They are also employed in the development of new synthetic methodologies and catalytic systems .
Biology: In biological research, benzoxazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These properties make them valuable in the study of disease mechanisms and the development of new therapeutic agents.
Medicine: In medicine, benzoxazole derivatives are investigated for their potential as pharmaceutical drugs. They are found within the chemical structures of drugs such as flunoxaprofen and tafamidis . Their ability to interact with specific molecular targets makes them promising candidates for drug development.
Industry: In industry, benzoxazole derivatives are used as optical brighteners in laundry detergents and other products . Their intense fluorescence and stability make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways . For instance, benzoxazole derivatives can inhibit enzymes such as cathepsin S, which plays a role in various biological processes . The compound’s ability to bind to these targets and modulate their activity underlies its biological effects.
Comparison with Similar Compounds
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzopyrrole (Indole): An analog without the oxygen atom.
Benzofuran: An analog without the nitrogen atom.
Uniqueness: N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C22H13ClN2O3S |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H13ClN2O3S/c23-19-14-5-1-4-8-18(14)29-20(19)21(27)24-12-9-10-13(16(26)11-12)22-25-15-6-2-3-7-17(15)28-22/h1-11,26H,(H,24,27) |
InChI Key |
FQFDQIILKSSWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11611983.png)
![4-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-furazan-3-ylamine](/img/structure/B11611993.png)
![methyl 2'-amino-1-(2-methoxy-2-oxoethyl)-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate](/img/structure/B11611994.png)
![2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11612025.png)
![11-[(2-Hydroxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B11612032.png)
![methyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11612038.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B11612044.png)
![(3Z)-1-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-{[4-(propan-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11612048.png)
![6-(2-Bromo-4,5-dimethoxyphenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612050.png)

![8-Ethyl-2-(4-{[(2-fluorophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11612056.png)
![N-[4-(propan-2-yloxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11612057.png)
![Methyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11612059.png)
![5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11612060.png)
